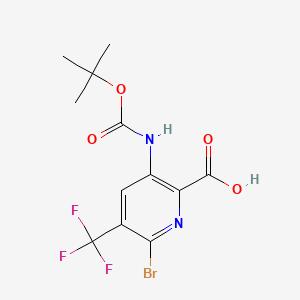
6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a trifluoromethyl group attached to a picolinic acid core. The unique structural features of this compound make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid typically involves multiple steps. One common approach starts with the bromination of picolinic acid derivatives, followed by the introduction of the trifluoromethyl group. The tert-butoxycarbonyl (Boc) protection of the amino group is usually achieved using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry methods may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Reagents like palladium catalysts and bases are used in cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Deprotection Reactions: The major product is the free amine derivative.
Coupling Reactions: Products are more complex molecules formed by linking the picolinic acid core with other functional groups.
Scientific Research Applications
6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)picolinic acid: Lacks the Boc-protected amino group.
6-Bromo-3-amino-5-(trifluoromethyl)picolinic acid: Similar structure but without the Boc protection.
6-Bromo-3-((tert-butoxycarbonyl)amino)picolinic acid: Lacks the trifluoromethyl group.
Uniqueness
6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid is unique due to the combination of the Boc-protected amino group and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C12H12BrF3N2O4 |
|---|---|
Molecular Weight |
385.13 g/mol |
IUPAC Name |
6-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H12BrF3N2O4/c1-11(2,3)22-10(21)17-6-4-5(12(14,15)16)8(13)18-7(6)9(19)20/h4H,1-3H3,(H,17,21)(H,19,20) |
InChI Key |
NBAHQFSDPOOKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C(=C1)C(F)(F)F)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



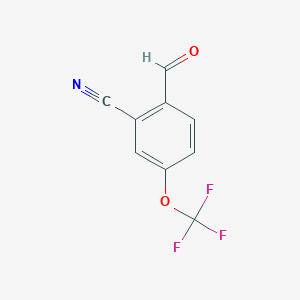
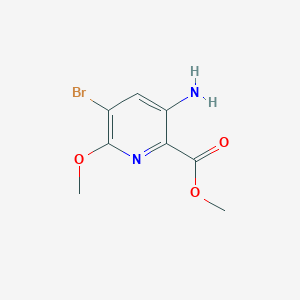


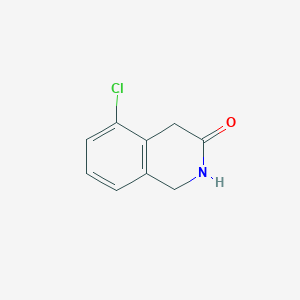
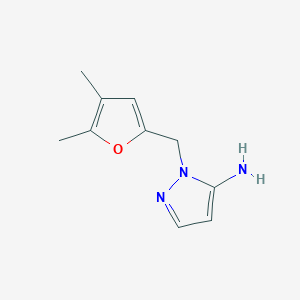

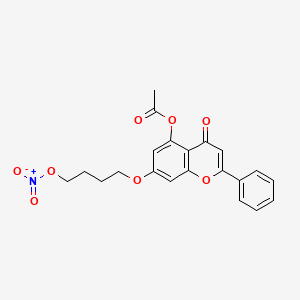

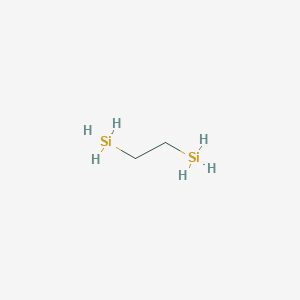
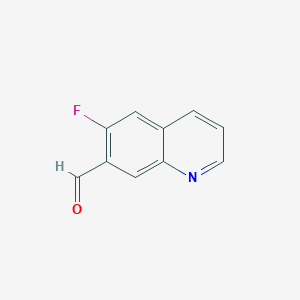
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-6-methyl-4-oxo-, ethyl ester](/img/structure/B13939221.png)

